![molecular formula C19H17N3S B3037095 3-[(Cyanomethyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439096-33-0](/img/structure/B3037095.png)
3-[(Cyanomethyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
説明
The compound "3-[(Cyanomethyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile" is a multifaceted molecule that appears to be related to various heterocyclic compounds synthesized for different purposes, such as the search for new pharmaceuticals or materials with unique electronic properties. The papers provided discuss the synthesis and properties of related heterocyclic compounds, which can offer insights into the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclisation reactions. For instance, 2-arylethyl isothiocyanates can cyclise to give 1-ethylthio- or 1-methylthio-3,4-dihydroisoquinoline, which are useful starting materials for the synthesis of other substituted dihydroisoquinolines . Similarly, multicomponent synthesis approaches are used to create substituted tetrahydroquinoline derivatives, as seen in the synthesis of 2-(alkylsulfanyl)-4-[furan-2-yl-(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various techniques, including X-ray diffraction analysis. For example, the structure of a stable tetrahydroisoquinolinium dicyanomethylide was determined using this method . X-ray analysis was also used to determine the structure of a methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate . These analyses are crucial for confirming the molecular geometry and electronic structure of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds can vary significantly. For instance, intramolecular charge transfer (ICT) and dual fluorescence were observed in a planarized aminobenzonitrile derivative, which did not occur in related molecules with different substituents . This indicates that subtle changes in the molecular structure can have a significant impact on the chemical behavior of these compounds. The compound may also exhibit unique reactivity patterns that could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The ICT process in aminobenzonitrile derivatives is affected by the energy gap between excited states, which is determined by the molecular conformation . The solvatochromic properties of these compounds can also provide information about their dipole moments and how they interact with solvents . These properties are important for understanding the potential applications of the compound in various fields.
科学的研究の応用
Synthesis and Structural Analysis
- The compound and its related derivatives are primarily involved in the field of organic synthesis. For example, Klose, Reese, and Song (1997) prepared related sulfur-transfer agents from 2-cyanoethyl disulfide, which is similar in structure to the target compound (Klose et al., 1997). This indicates the compound's relevance in synthesizing other complex molecules.
- Dyachenko, Nesterov, Dyachenko, and Chernykh (2015) synthesized substituted tetrahydroquinoline-3-carbonitriles through condensation reactions, demonstrating the compound's utility in creating structurally diverse molecules (Dyachenko et al., 2015).
Biological and Pharmacological Studies
- Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, and Sriram (2011) synthesized heteroarylthioquinoline derivatives and evaluated them for antituberculosis activity. This suggests the potential medicinal application of related compounds (Chitra et al., 2011).
- Zaki, Radwan, and El-Dean (2017) highlighted the potential of such molecules to be investigated for pharmacological activities in future studies (Zaki et al., 2017).
Chemical Properties and Reactions
- Mohamed, Abdel-Latif, and Ahmed (2020) conducted DFT computational studies on tetrahydroquinoline derivatives, shedding light on the electronic properties and charge transfer mechanisms in similar compounds (Mohamed et al., 2020).
- Prabakaran, Khan, Jin, Jeong, and Manivel (2011) prepared selenadiazoles with aryl or arylisoquinoline sulfanyl moieties, indicating the compound's versatility in synthesizing diverse heterocycles (Prabakaran et al., 2011).
特性
IUPAC Name |
3-(cyanomethylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-13-6-8-14(9-7-13)18-16-5-3-2-4-15(16)17(12-21)19(22-18)23-11-10-20/h6-9H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUPHUJTZNVLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126151 | |
| Record name | 3-[(Cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(4-methylphenyl)-4-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyanomethyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | |
CAS RN |
439096-33-0 | |
| Record name | 3-[(Cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(4-methylphenyl)-4-isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439096-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(4-methylphenyl)-4-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



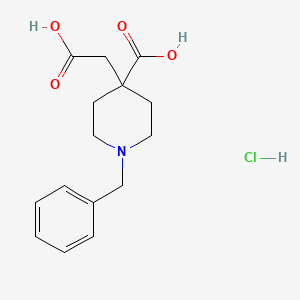

![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3037016.png)
![{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B3037019.png)
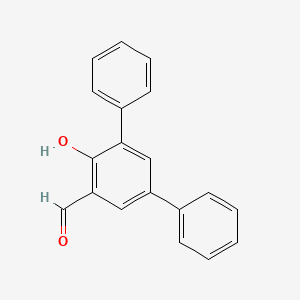
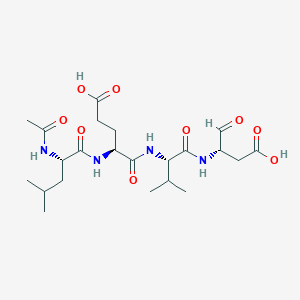
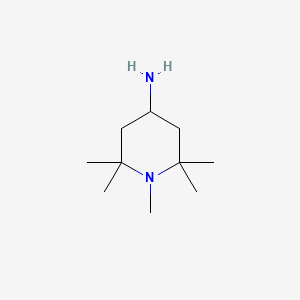
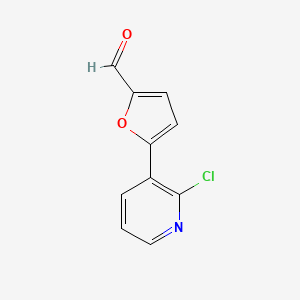
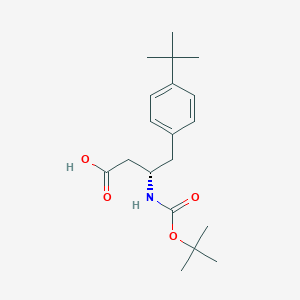
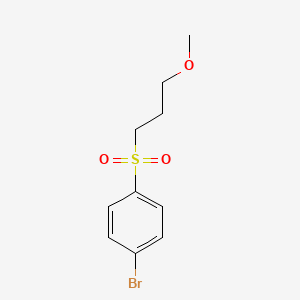
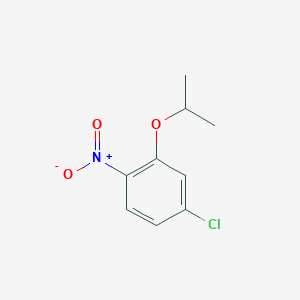
![5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3037031.png)
![3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid](/img/structure/B3037034.png)
![7-bromo-9-chloro-1H,2H,3H-cyclopenta[b]quinoline](/img/structure/B3037035.png)